REACTION_CXSMILES
|
[C:1](OCC)(=O)C(OCC)=O.[C:11]1([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O-]CC.[Na+].C=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[C:18]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH2:1] |f:2.3,5.6.7|
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Name
|
|
Quantity
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75 g
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Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for an additional two hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A mild exothermic reaction
|
Type
|
CUSTOM
|
Details
|
Precipitation of the salt
|
Type
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WAIT
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Details
|
the reaction was left at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The salt was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with dry ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
followed by additional extraction with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined etheral solution was successively washed with a saturated solution of sodium bicarbonate (50 mL), water (2×50mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum at room temperature (to prevent possible decarboxylation)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was charged
|
Type
|
CUSTOM
|
Details
|
to exceed 15° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined ethereal solution was washed with water (2× 50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting yellow oil was purified by Kugelrohr distillation (80°-85° C., 0.5 mmHg)
|
Type
|
CUSTOM
|
Details
|
to yield 82.3 g (91%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |